4-Methoxybenzyloxycarbonyl Azide (Moz-N3): A Strategic Guide to Orthogonal Amine Protection
4-Methoxybenzyloxycarbonyl Azide (Moz-N3): A Strategic Guide to Orthogonal Amine Protection
Topic: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists and Drug Development Scientists
Executive Summary
In the architecture of complex organic synthesis, particularly peptide and alkaloid construction, the 4-Methoxybenzyloxycarbonyl (Moz or PMZ) group serves as a critical orthogonal protecting group.[1] While often overshadowed by the ubiquitous Boc and Fmoc groups, the Moz group offers a unique "middle ground" of stability: it is more acid-labile than Cbz (Z) but stable to the basic conditions that cleave Fmoc.[1]
4-Methoxybenzyloxycarbonyl azide (Moz-N3) is the highly reactive acylating agent used to introduce this group. This guide details the physicochemical properties, mechanistic utility, and rigorous experimental protocols for utilizing Moz-N3, with a specific focus on its dual-mode deprotection capabilities (acidolysis and oxidative cleavage).[1]
Chemical Identity & Properties
Moz-N3 is an acyl azide. It must be distinguished from 4-methoxybenzyl azide (an alkyl azide used in click chemistry). Moz-N3 is an acylating agent.
| Property | Data |
| IUPAC Name | 4-Methoxybenzyl carbonazidate |
| Common Abbreviations | Moz-N3, PMZ-N3, p-Methoxybenzyl azidoformate |
| CAS Number | 25474-85-5 |
| Molecular Formula | |
| Molecular Weight | 207.19 g/mol |
| Physical State | Off-white solid or crystalline powder |
| Melting Point | 30–32 °C |
| Storage | 2–8 °C (Refrigerate; moisture sensitive) |
| Hazards | Energetic Reagent. Potential for shock sensitivity. Toxic if inhaled/swallowed.[1][2][3] |
Mechanistic Principles: The "Why" of Moz Protection
The utility of the Moz group stems from the electronic influence of the para-methoxy substituent on the benzyl ring.[1]
Electronic Activation (Acid Lability)
Unlike the unsubstituted Benzyloxycarbonyl (Cbz/Z) group, the Moz group contains an electron-donating methoxy group (-OMe) at the para position.[1]
-
Mechanism: Upon exposure to acid (e.g., TFA), the oxygen of the carbamate is protonated.[1] The p-methoxy group stabilizes the resulting benzylic carbocation via resonance, significantly lowering the activation energy for cleavage compared to the standard Cbz group.[1]
-
Result: Moz can be cleaved by 5–10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), whereas Cbz requires strong acids like HBr/AcOH or HF.[1]
Oxidative Cleavage (The Orthogonal Advantage)
This is the defining feature of Moz.[1] The electron-rich aromatic ring makes the Moz group susceptible to Single Electron Transfer (SET) oxidation.[1]
-
Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ) or Ceric Ammonium Nitrate (CAN ).[4]
-
Utility: This allows Moz removal in the presence of acid-sensitive groups (like acetals) or base-sensitive groups, providing a "third dimension" of orthogonality alongside Boc (acid) and Fmoc (base).[1]
Experimental Protocols
Safety Pre-Check (Self-Validating System)
-
Blast Shield: Azides are potentially explosive.[1] Always work behind a sliding sash or blast shield.[1]
-
Venting: The reaction generates hydrazoic acid (
) as a byproduct, which is highly toxic and volatile.[1] All reactions must be vented through a base trap (NaOH solution) or conducted in a high-efficiency fume hood. -
Temperature Control: Do not heat Moz-N3 above 40°C unless strictly necessary for Curtius rearrangement (not the goal here).
Protocol A: Introduction of the Moz Group
This protocol describes the protection of an amino acid (e.g., L-Proline) using Moz-N3.[1]
Reagents:
-
Substrate: Amino Acid (1.0 equiv)[1]
-
Reagent: Moz-N3 (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–2.5 equiv)[1]
-
Solvent: 1:1 Dioxane/Water or THF/Water[1]
Step-by-Step:
-
Dissolution: Dissolve the amino acid in 1:1 Dioxane/Water (0.5 M concentration).
-
Basification: Add TEA (2.5 equiv) to the solution. Ensure pH is basic (~9–10).[1]
-
Addition: Add Moz-N3 (1.1 equiv) dropwise as a solution in Dioxane at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Validation: Monitor by TLC (ninhydrin stain will disappear for the free amine).[1]
-
-
Workup:
-
Evaporate Dioxane under reduced pressure (keep bath <35 °C).[1]
-
Dilute the remaining aqueous layer with water.[1]
-
Wash with Diethyl Ether (removes unreacted Moz-N3). Discard organic layer carefully. [1]
-
Acidify the aqueous layer to pH 2–3 with 1N HCl (precipitates the Moz-amino acid).[1]
-
Extract with Ethyl Acetate (3x).[1]
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize if necessary.[1]
Protocol B: Oxidative Deprotection (DDQ Method)
Context: Removing Moz in the presence of Boc or t-Butyl esters.[1]
Reagents:
-
Substrate: Moz-protected amine (1.0 equiv)
-
Oxidant: DDQ (1.2–1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) : Water (18:1 v/v)[1]
Step-by-Step:
-
Preparation: Dissolve the substrate in wet DCM (DCM saturated with water is essential for the hydrolysis step).[1]
-
Oxidation: Add DDQ (1.5 equiv) in one portion at 0 °C. The mixture will turn deep green/brown (charge transfer complex).
-
Stirring: Stir at RT for 1–4 hours.
-
Validation: Reaction is complete when the mixture turns into a suspension of precipitated DDQ-hydroquinone (pale yellow/solid).[1]
-
-
Quench: Pour into saturated aqueous
. -
Extraction: Extract with DCM. Wash organic layer with 5%
(removes excess oxidant) and brine.[1] -
Yield: Isolate the free amine or amine salt.
Visualizing the Workflows
Protection & Deprotection Logic
The following diagram illustrates the decision matrix for using Moz-N3 versus other reagents.
Caption: Decision matrix for selecting Moz-N3 based on substrate sensitivity and required deprotection orthogonality.
Synthesis of the Reagent (In-House Preparation)
Commercial Moz-N3 can be expensive or degrade during shipping. In-house synthesis is reliable if safety protocols are observed.
Reaction Pathway:
Protocol:
-
Chloroformate Formation: React 4-methoxybenzyl alcohol with phosgene (or triphosgene) in DCM/Pyridine at -78 °C to form 4-methoxybenzyl chloroformate.
-
Azide Displacement:
-
Dissolve the crude chloroformate in Acetone.
-
Add aqueous Sodium Azide (
, 1.5 equiv) dropwise at 0 °C. -
Stir for 2 hours.
-
-
Isolation: Extract with Ether. Wash with water.[1][5] Dry carefully at low temperature (do not heat above 30°C during rotary evaporation).
-
Yield: Obtain Moz-N3 as an off-white solid.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. 5th Ed.[1] Wiley.[1] (The definitive guide on protecting group stability constants). [1]
-
Weygand, F., & Hunger, K. (1962).[1] Chem. Ber., 95,[1] 1. (Original description of the p-methoxybenzyloxycarbonyl group).
-
Oikawa, Y., Tanaka, T., Horita, K., Yoshioka, T., & Yonemitsu, O. (1984).[1] Specific removal of MPB group by DDQ oxidation.[1] Tetrahedron Letters, 25(47), 5393-5396.[1] (Seminal paper on DDQ oxidative cleavage).
-
Sigma-Aldrich. (n.d.).[6][7] Product Specification: 4-Methoxybenzyloxycarbonyl azide.[7][8][9][10] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-甲氧基苄氧基羰酰叠氮物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 4-Methoxybenzyloxycarbonyl azide 95 25474-85-5 [sigmaaldrich.com]
- 10. amerigoscientific.com [amerigoscientific.com]
